molecular formula C16H24F2N4O B6797962 N-[(2,2-difluorocyclopentyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide

N-[(2,2-difluorocyclopentyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide

Cat. No.: B6797962
M. Wt: 326.38 g/mol
InChI Key: TWQDTLNHXRWGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,2-difluorocyclopentyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a carboxamide group, a pyrazole ring, and a difluorocyclopentyl group. Its distinct structure makes it a subject of interest in scientific research, particularly in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[(2,2-difluorocyclopentyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24F2N4O/c1-21-11-13(9-20-21)12-4-7-22(8-5-12)15(23)19-10-14-3-2-6-16(14,17)18/h9,11-12,14H,2-8,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQDTLNHXRWGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCN(CC2)C(=O)NCC3CCCC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-difluorocyclopentyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Difluorocyclopentyl Intermediate: This step involves the fluorination of cyclopentane derivatives to introduce the difluoro groups.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The difluorocyclopentyl intermediate is coupled with the pyrazole derivative using suitable coupling agents.

    Formation of the Piperidine Ring: The piperidine ring is introduced through cyclization reactions involving amines and appropriate carbonyl compounds.

    Final Coupling and Carboxamide Formation: The final step involves coupling the piperidine derivative with the pyrazole intermediate and introducing the carboxamide group under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-difluorocyclopentyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2,2-difluorocyclopentyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(2,2-difluorocyclopentyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,2-difluorocyclopentyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide: can be compared with other piperidine derivatives and pyrazole-containing compounds.

    Similar compounds: include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorocyclopentyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.